1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . This compound is characterized by the presence of two furan rings and a hexa-1,5-diene-3,4-dione core. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione typically involves the reaction of furan derivatives with appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione can be compared with other similar compounds such as:
1,6-Difuryl-1,5-hexadiene-3,4-dione: This compound has a similar structure but may exhibit different chemical and biological properties.
1,6-Difuryl-1,5-hexadiene-3,4-dione: Another similar compound with slight variations in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific arrangement of furan rings and diene-dione core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H10O4 |
---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(1E,5E)-1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H/b7-5+,8-6+ |
InChI-Schlüssel |
NUOLJIJNXPXAID-KQQUZDAGSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)C(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.